6-(Diethoxymethyl)uracil

Vue d'ensemble

Description

6-(Diethoxymethyl)uracil is a chemical compound with the molecular formula C9H14N2O4 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

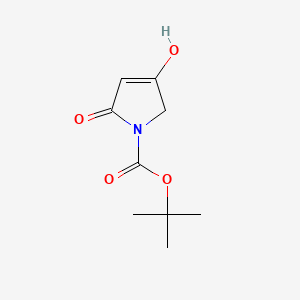

The synthesis of uracil derivatives, including 6-(Diethoxymethyl)uracil, often involves reactions with tert-Butyl dicarbonate (Boc2O) and ethyl iodide (EtI) in pyridine/DMF solvents with DMAP as the catalyst . Another method involves the condensation of ethyl acetoacetate with thiourea .Molecular Structure Analysis

The molecular structure of 6-(Diethoxymethyl)uracil has been confirmed through NMR spectra . The density functional theory (DFT) modelling of structural, energetic and NMR parameters of uracil and its derivatives has been carried out in vacuum and in water using the polarizable continuum model (PCM) and the solvent model density (SMD) approach .Chemical Reactions Analysis

The chemical reactions involving 6-(Diethoxymethyl)uracil are diverse. For instance, the oxidation of uracil and its derivatives by ozone in aqueous solutions has been studied . Also, the reactions of uracil (U), thymine (T) and 6-methyluracil (6-MU) with Boc2O and EtI have been performed .Physical And Chemical Properties Analysis

6-(Diethoxymethyl)uracil has favorable photophysical properties and high emission quantum efficiencies particularly in organic solvents . The intramolecular electrostatic interactions are the main factors governing the stability of the six tautomeric forms of uracil and 5XU .Applications De Recherche Scientifique

Antimicrobial Agent and DNA Synthesis Inhibitor : 6-(p-Hydroxyphenylhydrazino)-uracil, structurally related to 6-(Diethoxymethyl)uracil, has been identified as an antimicrobial agent that selectively blocks replicative DNA synthesis in bacteria by inhibiting DNA polymerase III. This property makes it a potential candidate for bacterial infection treatment (Coulter & Cozzarelli, 1975).

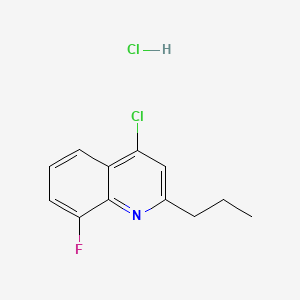

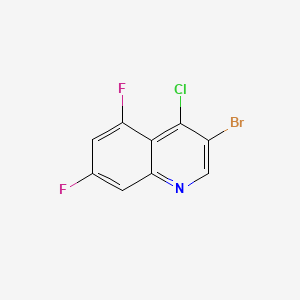

HIV-1 Inhibition : Several analogues of 6-(Diethoxymethyl)uracil have demonstrated potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) replication. These derivatives act specifically on HIV-1 reverse transcriptase, offering a different mechanism of action compared to traditional dideoxynucleosides (Baba et al., 1991).

Synthesis of Heterocyclic Compounds : 6-Aminouracil, an analogue of 6-(Diethoxymethyl)uracil, is used as a precursor in synthesizing various heterocyclic compounds like pyrrolo-, pyrido-, and pyrimidine-pyrimido scaffolds, indicating its versatility in organic chemistry and pharmaceutical research (Ziarani et al., 2021).

Inhibition of Bacterial DNA Replication : 6-(p-Hydroxyphenylazo)-uracil, another related compound, selectively inhibits bacterial DNA replication, showing a differential effect on repair and semi-conservative synthesis in bacteria. This suggests its potential application in studying bacterial DNA replication and possibly in developing antibacterial strategies (Brown, 1971).

Safety And Hazards

Orientations Futures

The future directions for research on 6-(Diethoxymethyl)uracil and other uracil derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, the use of uracil and its derivatives in assessing DNA damages in cells with perturbed thymidylate metabolism or within different DNA segments involved in immunoglobulin gene diversification has been suggested .

Propriétés

IUPAC Name |

6-(diethoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-3-14-8(15-4-2)6-5-7(12)11-9(13)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCCRJJNSIGAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=O)NC(=O)N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660413 | |

| Record name | 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethoxymethyl)uracil | |

CAS RN |

16953-48-3 | |

| Record name | 6-(Diethoxymethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16953-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)

![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/no-structure.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)